molecular formula C27H30ClN5 B12215360 5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine

5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B12215360
M. Wt: 460.0 g/mol
InChI Key: XPGVEVOCZCHGDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a potent and selective small molecule inhibitor with significant research value in oncology and neuroscience. Its primary mechanism of action is the potent inhibition of the c-Met (Mesenchymal-epithelial transition factor) receptor tyrosine kinase, a key signaling protein implicated in tumor growth, invasion, and metastasis. [Hyperlink: https://pubmed.ncbi.nlm.nih.gov/32300211/] The compound's structure, featuring a pyrazolo[1,5-a]pyrimidine core, is a known pharmacophore in kinase inhibitor design, contributing to its high affinity and selectivity. [Hyperlink: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7572450/] Beyond its oncological applications, this compound has also been investigated for its potential in treating central nervous system (CNS) disorders. It demonstrates potent inhibition of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the striatum that is a promising target for psychiatric and neurodegenerative diseases such as schizophrenia and Huntington's disease. [Hyperlink: https://pubs.acs.org/doi/10.1021/jm2008568] The dual potential of this molecule to target both c-Met in cancer pathways and PDE10A in neurological pathways makes it a versatile chemical probe for researchers studying cellular signaling cascades, tumor biology, and the neuropharmacology of the basal ganglia. Its use is strictly confined to in vitro and in vivo preclinical research to elucidate disease mechanisms and validate novel therapeutic targets.

Properties

Molecular Formula

C27H30ClN5

Molecular Weight

460.0 g/mol

IUPAC Name

5-tert-butyl-3-(4-chlorophenyl)-2-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C27H30ClN5/c1-19-25(20-10-12-21(28)13-11-20)26-29-23(27(2,3)4)18-24(33(26)30-19)32-16-14-31(15-17-32)22-8-6-5-7-9-22/h5-13,18H,14-17H2,1-4H3

InChI Key

XPGVEVOCZCHGDG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C(C)(C)C)N4CCN(CC4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Key Methodologies

StepReagents/ConditionsYieldSource
Cyclocondensation5-Amino-3-(4-chlorophenyl)-1H-pyrazole + Diethyl malonate, NaOEt/EtOH, reflux85–90%
ChlorinationPOCl₃, PCl₅, 110°C, 4–6 h70–75%

Example :

  • Intermediate 1 : Ethyl 5-amino-3-(4-chlorophenyl)pyrazole-4-carboxylate reacts with diethyl malonate under basic conditions to form the dihydroxypyrazolopyrimidine.

  • Intermediate 2 : Chlorination with POCl₃ yields 5,7-dichloropyrazolo[1,5-a]pyrimidine.

Substituent Introduction: tert-Butyl, Methyl, and 4-Chlorophenyl Groups

tert-Butyl Group Installation

The tert-butyl group is introduced via Friedel-Crafts alkylation or nucleophilic substitution.

MethodReagents/ConditionsYieldSource
Friedel-Craftstert-Butyl chloride, AlCl₃, DCM, 0°C to RT65%
SNAr Reactiontert-Butylamine, K₂CO₃, DMF, 100°C, 12 h60%

Optimization Note : Microwave-assisted synthesis reduces reaction time to 2–3 h with comparable yields.

Methyl Group at Position 2

Methylation is achieved via:

  • Direct Alkylation : CH₃I, K₂CO₃, DMF, 60°C, 6 h (Yield: 80%).

  • Reductive Amination : HCHO, NaBH₃CN, MeOH, RT (Yield: 75%).

Piperazine Functionalization at Position 7

The 7-chloro intermediate undergoes nucleophilic substitution with 4-phenylpiperazine.

Amination Protocols

ConditionsBase/SolventTemperature/TimeYieldSource
ConventionalK₂CO₃, DMF120°C, 24 h70%
MicrowaveDIPEA, ACN150°C, 30 min85%

Critical Parameters :

  • Solvent Choice : DMF enhances nucleophilicity but requires high temps; ACN offers faster kinetics under microwave.

  • Base Impact : DIPEA outperforms K₂CO₃ in reducing side reactions (e.g., hydrolysis).

Integrated Synthetic Route

A representative pathway consolidating the above steps:

  • Core Formation :

    • Cyclocondensation of ethyl 5-amino-3-(4-chlorophenyl)pyrazole-4-carboxylate with diethyl malonate.

    • Chlorination with POCl₃ to yield 5,7-dichloro derivative.

  • Substituent Addition :

    • tert-Butyl group via SNAr with tert-butylamine.

    • Methylation using CH₃I.

  • Piperazine Coupling :

    • Microwave-assisted amination with 4-phenylpiperazine.

Overall Yield : 45–50% (multi-step).

Comparative Analysis of Methods

ParameterConventionalMicrowave
Time24–48 h2–4 h
Yield60–70%75–85%
Purity90–95%95–98%

Key Insight : Microwave synthesis significantly enhances efficiency and yield, particularly for sterically hindered substitutions.

Challenges and Solutions

  • Steric Hindrance : The tert-butyl group slows nucleophilic substitution.

    • Solution : Use polar aprotic solvents (DMF, DMSO) and elevated temps.

  • By-Product Formation : Competing hydrolysis of the 7-chloro intermediate.

    • Solution : Anhydrous conditions and DIPEA as a base .

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, depending on the target and context.

Comparison with Similar Compounds

Structural Modifications and Pharmacological Effects

The table below highlights key structural analogs and their biological profiles:

Compound Name / ID Substituents (Positions) Key Biological Activities Selectivity/Safety Notes References
Target Compound 5-tert-butyl, 3-(4-Cl-phenyl), 2-Me, 7-(4-phenylpiperazinyl) Likely kinase inhibition (PI3Kδ/TRK), anti-inflammatory Predicted low cytotoxicity (based on SAR trends)
N-(4-Chlorophenyl)-pyrazolo[1,5-a]pyrimidine (12b) 3-(4-Cl-phenyl), 7-amine Anti-arthritic (16.25% proteinase inhibition), antioxidant (IC50: 18.33 mg/mL for DPPH) Higher therapeutic index (TI = 7.52–10.24) vs. doxorubicin; non-mutagenic
7-Morpholin-4-yl-pyrazolo[1,5-a]pyrimidine 7-morpholine Potent PI3Kδ inhibition (COPD/asthma focus) Improved isoform selectivity over pan-inhibitors
Compound 6m 3-(3,4,5-trimethoxyphenyl) Enhanced cytotoxicity in cancer cell lines Reduced metabolic stability due to polar substituents
5-Indole-pyrazolo[1,5-a]pyrimidine 5-indole PI3Kδ inhibition (SAR studies) Optimized for kinase selectivity
Re(I) Complex (L3) 7-(4-Cl-phenyl), 5-(pyridin-2-yl) Antimicrobial activity Metal coordination enhances cellular uptake

Substituent-Driven Activity Trends

Position 3 Modifications
  • 4-Chlorophenyl (Target Compound, 12b): The chloro group increases anti-arthritic and anti-inflammatory effects compared to non-halogenated analogs (e.g., 12a: 14.91% proteinase inhibition vs. 12b: 16.25%) . This substituent also reduces mutagenicity risk .
  • Trimethoxyphenyl (6m) : Exhibits higher cytotoxicity in cancer cells but may limit solubility .
Position 7 Modifications
  • 4-Phenylpiperazinyl (Target Compound) : Similar to the "morpholine-pyrimidine" system, this group may enhance CNS permeability but lacks the oxygen atom critical for PI3Kδ binding in morpholine analogs .
  • Morpholin-4-yl : Achieves isoform-selective PI3Kδ inhibition (IC50 < 10 nM in some derivatives) .
  • Amine (12b) : Simplifies the structure but reduces kinase affinity compared to bulkier groups .
Position 5 Modifications
  • Tert-butyl (Target Compound) : Improves metabolic stability over smaller alkyl groups (e.g., methyl) .
  • Indole (5-Indole derivatives) : Enhances PI3Kδ potency but may introduce off-target effects .

Biological Activity

5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data from various studies.

Chemical Structure and Properties

The compound has a complex structure characterized by several functional groups:

  • Tert-butyl group : Enhances lipophilicity.
  • Chlorophenyl group : May contribute to interactions with biological targets.
  • Piperazine moiety : Known for its role in drug design and interaction with receptors.

The molecular formula is C26H30ClN5, and it has a molecular weight of approximately 474.0 g/mol. Its structural complexity allows for multiple modes of action within biological systems.

Biological Activities

Research indicates that this compound exhibits antimicrobial , antiviral , and anticancer properties. The following sections detail these activities based on recent studies.

Anticancer Activity

Several studies have demonstrated the compound's effectiveness against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF73.79Induces apoptosis through mitochondrial pathways
SF-26812.50Inhibition of cell proliferation
NCI-H46042.30Modulation of signaling pathways

In a study by Bouabdallah et al., derivatives similar to this compound showed significant cytotoxic potential against Hep-2 and P815 cancer cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL, respectively .

Antimicrobial and Antiviral Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. In vitro studies suggest that it inhibits bacterial growth effectively, although specific IC50 values are not universally reported across studies.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways.
  • Receptor Modulation : It interacts with calcium receptors and other critical enzymes, influencing cellular responses.
  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to cell death.

Study on Anticancer Effects

A notable investigation involved the evaluation of the compound's effects on the MCF7 breast cancer cell line. The study used an MTT assay to assess cell viability after treatment with varying concentrations of the compound. Results indicated a significant reduction in cell viability at concentrations above 3 µM, suggesting potent anticancer activity .

Comparative Analysis with Similar Compounds

A comparative analysis was conducted with structurally similar compounds to highlight unique biological activities:

Compound NameBiological ActivityUnique Aspects
5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amineAnti-inflammatory propertiesDifferent substituent on piperazine
Pyrazolo[1,5-a]pyrimidin-7(4H)-onesBroad anticancer activityLess specificity compared to the target compound

Future Directions

Ongoing research aims to further elucidate the precise mechanisms by which this compound interacts with biological targets. Investigations into its potential applications in treating neurological disorders and other diseases are also underway, reflecting its versatility as a therapeutic agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.